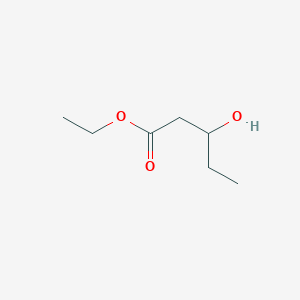

Ethyl 3-hydroxypentanoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 245481. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 3-hydroxypentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O3/c1-3-6(8)5-7(9)10-4-2/h6,8H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YESYELHMPYCIAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC(=O)OCC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40311809 | |

| Record name | Ethyl 3-hydroxypentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40311809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54074-85-0 | |

| Record name | NSC245481 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245481 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 3-hydroxypentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40311809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of Ethyl 3-Hydroxypentanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental protocols for ethyl 3-hydroxypentanoate. The information is curated for professionals in research and development, with a focus on data clarity and actionable methodologies.

Chemical Structure and Identification

This compound is a beta-hydroxy ester with the molecular formula C₇H₁₄O₃.[1] Its structure consists of a five-carbon pentanoate backbone with a hydroxyl group at the third carbon and an ethyl ester group.

Diagram of the Chemical Structure of this compound:

Caption: 2D structure of this compound.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 54074-85-0[1] |

| Molecular Formula | C₇H₁₄O₃[1] |

| Molecular Weight | 146.18 g/mol [1] |

| SMILES | CCC(CC(=O)OCC)O[1] |

| InChI | InChI=1S/C7H14O3/c1-3-6(8)5-7(9)10-4-2/h6,8H,3-5H2,1-2H3[1] |

| InChIKey | YESYELHMPYCIAQ-UHFFFAOYSA-N[1] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, application in synthesis, and for purification processes. While some experimental data is available, many reported values are estimations.

Table 2: Physicochemical Properties of this compound

| Property | Value | Notes |

| Boiling Point | 223.04 °C @ 760 mmHg (estimated)[2] | Experimental value not readily available. |

| Melting Point | N/A | Typically a liquid at room temperature. |

| Density | Data not available | |

| Solubility in water | 5.298e+004 mg/L @ 25 °C (estimated)[2] | |

| logP (o/w) | 0.607 (estimated)[2] | Indicates moderate lipophilicity. |

| Vapor Pressure | 0.02 mmHg @ 25 °C (estimated)[2] | |

| Kovats Retention Index | Semi-standard non-polar: 1126.1, 1129; Standard polar: 1552, 1587[1] | Experimental values from gas chromatography. |

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group protons (a triplet and a quartet), the methylene (B1212753) protons adjacent to the carbonyl and the hydroxyl groups, the methine proton attached to the hydroxyl-bearing carbon, and the terminal methyl group of the pentanoate chain.

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbon, the carbon bearing the hydroxyl group, the carbons of the ethyl group, and the remaining carbons of the pentanoate backbone.[1]

-

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound will exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group. A strong, sharp peak around 1730 cm⁻¹ is characteristic of the C=O stretching of the ester functional group. C-H stretching and bending vibrations will be observed in the regions of 2850-3000 cm⁻¹ and 1350-1480 cm⁻¹, respectively.[1]

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak [M]⁺. Common fragmentation patterns for esters include the loss of the alkoxy group (-OCH₂CH₃) and McLafferty rearrangement. Alpha-cleavage next to the hydroxyl group is also a possible fragmentation pathway.[1][3]

Experimental Protocols

Synthesis via Reformatsky Reaction

A common and effective method for the synthesis of β-hydroxy esters like this compound is the Reformatsky reaction.[4][5] This reaction involves the treatment of an α-halo ester with an aldehyde or ketone in the presence of zinc metal. For the synthesis of this compound, ethyl bromoacetate (B1195939) and propionaldehyde (B47417) are the key starting materials.

Diagram of the Reformatsky Reaction Workflow:

Caption: General workflow for the synthesis and purification of this compound.

Detailed Methodology:

-

Activation of Zinc: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add zinc dust (1.2 equivalents). Activate the zinc by stirring with a small amount of iodine in anhydrous toluene (B28343) under a nitrogen atmosphere until the color of iodine disappears.

-

Reaction: To the activated zinc suspension, add a solution of ethyl bromoacetate (1.0 equivalent) and propionaldehyde (1.1 equivalents) in anhydrous toluene dropwise from the addition funnel at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to reflux the mixture for an additional 1-2 hours to ensure the reaction goes to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature and then quench by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride or dilute sulfuric acid.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (B1210297) (3 x 50 mL).

-

Combine the organic layers and wash successively with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

Purification

The crude this compound is typically purified by fractional distillation under reduced pressure to avoid decomposition at high temperatures.

Detailed Methodology:

-

Set up a fractional distillation apparatus with a Vigreux column.

-

Transfer the crude product to the distillation flask.

-

Apply a vacuum and slowly heat the flask.

-

Collect the fraction that distills at the appropriate boiling point for this compound under the applied pressure. The purity of the collected fractions should be assessed by analytical techniques such as Gas Chromatography (GC) or NMR spectroscopy.

Logical Relationships in Spectroscopic Analysis

The interpretation of spectroscopic data follows a logical workflow to confirm the structure of the synthesized compound.

Diagram of Spectroscopic Analysis Logic:

Caption: Logical workflow for the structural confirmation of this compound using spectroscopic methods.

This guide provides a foundational understanding of this compound for research and development purposes. For specific applications, further optimization of the described protocols may be necessary.

References

(R)-Ethyl 3-hydroxypentanoate CAS number and physical data

An In-depth Technical Guide to (R)-Ethyl 3-hydroxypentanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (R)-Ethyl 3-hydroxypentanoate, a valuable chiral building block in the synthesis of complex organic molecules. This document details its chemical identity, physical properties, a detailed experimental protocol for its synthesis, and its applications in pharmaceutical development.

Chemical Identity

(R)-Ethyl 3-hydroxypentanoate is a chiral ester that plays a significant role as an intermediate in the synthesis of enantiomerically pure compounds.

CAS Number: 73143-60-9[1]

Physical and Chemical Properties

| Property | Value | Reference Compound Data |

| Molecular Formula | C₇H₁₄O₃ | C₆H₁₂O₃ (Ethyl 3-hydroxybutyrate) |

| Molecular Weight | 146.18 g/mol [1] | 132.16 g/mol |

| Boiling Point | 92-93 °C @ 15 Torr | 170 °C (lit.) (Ethyl 3-hydroxybutyrate)[2] |

| Density | Data not available | 1.017 g/mL at 25 °C (lit.) (Ethyl 3-hydroxybutyrate)[2] |

| Refractive Index | Data not available | n20/D 1.42 (lit.) (Ethyl 3-hydroxybutyrate)[2] |

| Appearance | Liquid | Clear, colorless liquid (Ethyl (R)-3-hydroxybutanoate)[3] |

| Solubility | Data not available | Soluble in water and organic solvents (Ethyl (R)-3-hydroxybutanoate) |

Synthesis: Asymmetric Reduction of Ethyl 3-Oxopentanoate

The enantioselective synthesis of (R)-Ethyl 3-hydroxypentanoate is most effectively achieved through the biocatalytic reduction of the prochiral ketone, ethyl 3-oxopentanoate. This method is favored for its high stereoselectivity and environmentally benign reaction conditions. The following protocol is based on established procedures for the asymmetric reduction of β-keto esters using whole-cell biocatalysts, such as yeast.

Experimental Protocol: Biocatalytic Reduction Using Candida parapsilosis

This protocol is adapted from methodologies reported for the asymmetric reduction of similar substrates using Candida parapsilosis.[4]

3.1.1. Materials and Equipment

-

Ethyl 3-oxopentanoate

-

Candida parapsilosis (e.g., ATCC 7330)

-

Glucose (or other suitable co-substrate)

-

Yeast extract peptone dextrose (YPD) broth for cell culture

-

Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.0)

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Shaking incubator

-

Centrifuge

-

Rotary evaporator

-

Standard laboratory glassware

-

Gas chromatograph (GC) with a chiral column for enantiomeric excess determination

3.1.2. Procedure

-

Cultivation of Biocatalyst: Inoculate Candida parapsilosis into a sterile YPD broth. Incubate at a suitable temperature (e.g., 28-30 °C) with shaking (e.g., 150-200 rpm) for 24-48 hours, or until a sufficient cell density is reached.

-

Cell Harvesting and Preparation: Harvest the yeast cells by centrifugation. Wash the cell pellet with sterile phosphate buffer to remove residual media. The resulting cell paste constitutes the resting cell biocatalyst.

-

Asymmetric Reduction:

-

In a reaction vessel, suspend the prepared Candida parapsilosis resting cells in phosphate buffer.

-

Add a co-substrate, such as glucose, to facilitate the regeneration of the necessary cofactors (NADH/NADPH).

-

Add the substrate, ethyl 3-oxopentanoate, to the reaction mixture. The substrate concentration should be optimized to avoid inhibition of the biocatalyst.

-

Incubate the reaction mixture under controlled temperature and agitation.

-

-

Reaction Monitoring and Work-up:

-

Monitor the progress of the reaction by periodically analyzing samples using thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, terminate the reaction by removing the cells via centrifugation or filtration.

-

Extract the aqueous phase with an organic solvent, such as ethyl acetate.

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, and filter.

-

-

Purification and Analysis:

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purify the (R)-Ethyl 3-hydroxypentanoate by column chromatography or distillation.

-

Determine the enantiomeric excess of the product by chiral GC analysis.

-

Logical Workflow of the Synthesis

The following diagram illustrates the key steps in the biocatalytic synthesis of (R)-Ethyl 3-hydroxypentanoate.

Caption: Workflow for the biocatalytic synthesis of (R)-Ethyl 3-hydroxypentanoate.

Applications in Drug Development

(R)-Ethyl 3-hydroxypentanoate is a crucial chiral intermediate in the pharmaceutical industry. Its stereochemically defined structure makes it an ideal starting material for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs). The presence of both a hydroxyl and an ester functional group allows for a variety of chemical transformations, enabling its incorporation into complex molecular architectures.

While specific drug examples directly synthesized from (R)-Ethyl 3-hydroxypentanoate are not widely publicized, its structural motif is found in various classes of therapeutic agents. Chiral β-hydroxy esters are key components in the synthesis of:

-

Statins: These cholesterol-lowering drugs often contain a β-hydroxy acid or ester side chain that is crucial for their biological activity.

-

Antibiotics: The stereochemistry of hydroxyl groups is critical for the efficacy of many antibiotic classes.

-

Antiviral agents: Many nucleoside and non-nucleoside reverse transcriptase inhibitors incorporate chiral hydroxyl functionalities.

The general synthetic utility of this compound is as a precursor to more complex chiral molecules, as illustrated in the following logical diagram.

Caption: Role of (R)-Ethyl 3-hydroxypentanoate as a versatile chiral building block in API synthesis.

Signaling Pathways

Currently, there is no direct evidence in the scientific literature to suggest that (R)-Ethyl 3-hydroxypentanoate is directly involved in specific signaling pathways. Its primary role is that of a synthetic intermediate, and it is not known to be a biologically active signaling molecule itself.

Conclusion

(R)-Ethyl 3-hydroxypentanoate is a valuable and versatile chiral building block for the synthesis of complex, enantiomerically pure molecules. Its efficient production through biocatalytic methods makes it an attractive intermediate for the pharmaceutical industry. The data and protocols presented in this guide are intended to support researchers and drug development professionals in the effective utilization of this important chemical entity.

References

Spectroscopic Profile of (S)-Ethyl 3-hydroxypentanoate: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for (S)-Ethyl 3-hydroxypentanoate, a valuable chiral building block in organic synthesis. The information presented herein is intended to support researchers, scientists, and drug development professionals in the identification, characterization, and quality control of this compound. This document outlines the expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), provides detailed experimental protocols, and illustrates logical and experimental workflows.

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for (S)-Ethyl 3-hydroxypentanoate. This data is critical for the structural elucidation and confirmation of the compound's identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| ~4.12 | Quartet (q) | 2H | 7.1 | -OCH₂ CH₃ |

| ~3.95 | Multiplet (m) | 1H | -CH (OH)- | |

| ~2.40 | Doublet of Doublets (dd) | 2H | -CH(OH)CH₂ C(=O)- | |

| ~1.45 | Multiplet (m) | 2H | -CH₂ CH₃ (at C3) | |

| ~1.25 | Triplet (t) | 3H | 7.1 | -OCH₂CH₃ |

| ~0.90 | Triplet (t) | 3H | -CH₂CH₃ (at C3) | |

| Solvent: CDCl₃. Reference: Tetramethylsilane (B1202638) (TMS) at 0.00 ppm. |

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~172.5 | C =O (Ester) |

| ~68.0 | -C H(OH)- |

| ~60.5 | -OC H₂CH₃ |

| ~45.0 | -CH(OH)C H₂C(=O)- |

| ~30.0 | -C H₂CH₃ (at C3) |

| ~14.2 | -OCH₂C H₃ |

| ~9.8 | -CH₂C H₃ (at C3) |

| Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm. |

Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~3450 | Strong, Broad | O-H stretch (alcohol) |

| ~2970-2880 | Medium-Strong | C-H stretch (aliphatic) |

| ~1735 | Strong | C=O stretch (ester) |

| ~1180 | Strong | C-O stretch (ester) |

| Sample preparation: Neat liquid film. |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity | Assignment |

| 146 | Low | [M]⁺ (Molecular ion) |

| 117 | High | [M - C₂H₅]⁺ |

| 101 | Medium | [M - OC₂H₅]⁺ |

| 71 | High | [C₄H₇O]⁺ |

| 43 | Medium | [C₂H₃O]⁺ or [C₃H₇]⁺ |

| Ionization method: Electron Ionization (EI). |

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of (S)-Ethyl 3-hydroxypentanoate.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ 0.00 ppm).

-

Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.

-

-

Data Acquisition:

-

Insert the sample into the NMR spectrometer (a 400 MHz or higher field instrument is recommended for better resolution).

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity across the sample, thereby maximizing spectral resolution.

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence.

-

For ¹³C NMR, acquire the spectrum with proton decoupling to simplify the spectrum and improve the signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain NMR spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift axis using the TMS signal at 0.00 ppm.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Neat Liquid Film):

-

Place a drop of (S)-Ethyl 3-hydroxypentanoate onto a salt plate (e.g., KBr or NaCl).

-

Place a second salt plate on top of the first to create a thin liquid film.

-

-

Data Acquisition:

-

Perform a background scan with the empty salt plates in the beam path. This will be subtracted from the sample spectrum.

-

Place the prepared salt plates with the sample in the spectrometer's sample holder.

-

Acquire the IR spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups.

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a dilute solution of (S)-Ethyl 3-hydroxypentanoate in a volatile organic solvent (e.g., methanol (B129727) or ethyl acetate) at a concentration of approximately 1 mg/mL.

-

-

Data Acquisition (GC-MS):

-

Inject a small volume (e.g., 1 µL) of the prepared solution into the Gas Chromatograph-Mass Spectrometer (GC-MS).

-

The sample is vaporized and separated on the GC column.

-

The separated components enter the mass spectrometer, where they are ionized (typically by Electron Ionization - EI).

-

The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

-

-

Data Processing:

-

Analyze the mass spectrum to identify the molecular ion peak [M]⁺ and characteristic fragment ions.

-

Propose fragmentation pathways to explain the observed fragment ions, which helps to confirm the molecular structure.

-

Mandatory Visualizations

Logical Workflow for Spectroscopic Analysis

Caption: Logical workflow for the spectroscopic analysis of (S)-Ethyl 3-hydroxypentanoate.

Experimental Workflow for Spectroscopic Data Acquisition

Caption: General experimental workflow for acquiring spectroscopic data.

An In-depth Technical Guide to the Stereoisomers of Ethyl 3-Hydroxypentanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-hydroxypentanoate, a chiral β-hydroxy ester, possesses a stereogenic center at the C-3 position, giving rise to two enantiomers: (R)-ethyl 3-hydroxypentanoate and (S)-ethyl 3-hydroxypentanoate. The spatial arrangement of the hydroxyl and ethyl groups around this chiral center defines their distinct three-dimensional structures and, consequently, their interactions with other chiral molecules, including biological targets. This technical guide provides a comprehensive overview of the synthesis, separation, and properties of these stereoisomers, with a focus on methodologies and data relevant to researchers in drug development and organic synthesis. While specific data for this compound enantiomers is limited in publicly available literature, this guide draws upon established principles and data from the closely related and well-studied analogue, ethyl 3-hydroxybutanoate, to provide a thorough and practical resource.

Introduction to Stereoisomerism in Drug Development

Chirality is a fundamental property of many drug molecules, with different stereoisomers often exhibiting distinct pharmacological and toxicological profiles. The differential interaction of enantiomers with chiral biological targets such as enzymes and receptors can lead to significant differences in efficacy, metabolism, and adverse effects. Therefore, the ability to synthesize and characterize stereochemically pure compounds is of paramount importance in modern drug discovery and development. β-hydroxy esters, such as this compound, are valuable chiral building blocks in the synthesis of a wide range of pharmaceuticals.

Physicochemical Properties of this compound Stereoisomers

Table 1: Physicochemical Properties of this compound (Racemic) and Ethyl 3-Hydroxybutanoate Enantiomers

| Property | Racemic this compound | (R)-Ethyl 3-Hydroxybutanoate | (S)-Ethyl 3-Hydroxybutanoate |

| Molecular Formula | C₇H₁₄O₃[1] | C₆H₁₂O₃ | C₆H₁₂O₃ |

| Molecular Weight | 146.18 g/mol [1] | 132.16 g/mol [2][3] | 132.16 g/mol |

| Boiling Point | 223.04 °C (est.) | 75-76 °C @ 12 mmHg[2][3] | 71-73 °C @ 12 mm[4] |

| Density | - | 1.017 g/mL at 25 °C[2][3] | ~1.012 g/mL at 20 °C |

| Refractive Index | - | n20/D 1.420 | n20/D 1.421 |

| Specific Rotation ([α]D) | 0° | -46° (c=1, CHCl₃)[3] | +37.2° (c=1.3, CHCl₃, 85% ee)[4] |

Note: Data for ethyl 3-hydroxybutanoate enantiomers are provided as a reference due to the lack of specific data for this compound enantiomers.

Synthesis and Separation of Stereoisomers

The preparation of enantiomerically pure or enriched this compound can be achieved through two primary strategies: asymmetric synthesis from a prochiral precursor or resolution of a racemic mixture.

Asymmetric Synthesis

The most common method for the asymmetric synthesis of β-hydroxy esters is the enantioselective reduction of the corresponding β-keto ester, in this case, ethyl 3-oxopentanoate. This transformation can be accomplished using chiral reducing agents or biocatalysts.

Workflow for Asymmetric Synthesis:

References

Ethyl 3-Hydroxypentanoate: A Chiral Linchpin in the Synthesis of Natural Products

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Ethyl 3-hydroxypentanoate, a versatile chiral building block, has emerged as a valuable precursor in the stereoselective synthesis of a diverse array of natural products. Its inherent chirality and functional group handles make it an ideal starting point for the construction of complex molecular architectures, particularly those found in polyketide-derived natural products. This technical guide provides a comprehensive overview of the synthesis of chiral this compound, its application in the total synthesis of the ant pheromone (-)-lasiol, and the biological context of this natural product.

Introduction

The demand for enantiomerically pure compounds in the pharmaceutical and agrochemical industries has driven the development of synthetic methodologies that utilize readily available chiral synthons. This compound, particularly in its chiral forms, represents a key C5 building block. Its structure, featuring a secondary alcohol and an ester, allows for a variety of chemical transformations, including oxidation, reduction, esterification, and carbon-carbon bond formation, all while maintaining stereochemical integrity.

Properties of this compound

A summary of the key physical and chemical properties of this compound is provided in the table below.

| Property | Value |

| CAS Number | 54074-85-0 |

| Molecular Formula | C₇H₁₄O₃ |

| Molecular Weight | 146.18 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 223.04 °C (estimated)[1] |

| IUPAC Name | This compound |

Stereoselective Synthesis of (R)-Ethyl 3-Hydroxypentanoate

The asymmetric synthesis of chiral β-hydroxy esters is a well-established field, with biocatalysis offering an environmentally benign and highly selective approach. The enantioselective reduction of the prochiral ketone, ethyl 3-oxopentanoate (B1256331), using baker's yeast (Saccharomyces cerevisiae) is a common and effective method to produce (R)-ethyl 3-hydroxypentanoate.

Experimental Protocol: Biocatalytic Reduction of Ethyl 3-Oxopentanoate

This protocol is adapted from established procedures for the baker's yeast-mediated reduction of β-keto esters.

Materials:

-

Ethyl 3-oxopentanoate

-

Baker's yeast (Saccharomyces cerevisiae)

-

Diatomaceous earth (Celite®)

-

Ethyl acetate (B1210297)

-

Anhydrous magnesium sulfate

-

Deionized water

Procedure:

-

A suspension of baker's yeast (e.g., 125 g) is prepared in a sucrose solution (e.g., 200 g in 1 L of warm water) in a suitable flask.

-

Ethyl 3-oxopentanoate (e.g., 40 g) is added to the fermenting yeast suspension.

-

The mixture is stirred at room temperature for 24-48 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, diatomaceous earth is added to the mixture, and it is filtered through a sintered glass funnel to remove the yeast cells.

-

The filtrate is saturated with sodium chloride and extracted with ethyl acetate (3 x 200 mL).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by fractional distillation under reduced pressure to afford (R)-ethyl 3-hydroxypentanoate.

Quantitative Data:

-

Yield: Typically ranges from 59-85%.

-

Enantiomeric Excess (ee): Often greater than 95% for the (R)-enantiomer.

The general workflow for this biocatalytic reduction is illustrated below.

Caption: Workflow for the biocatalytic reduction of ethyl 3-oxopentanoate.

Application in Natural Product Synthesis: The Total Synthesis of (-)-Lasiol

The utility of chiral this compound as a precursor is exemplified in the stereocontrolled total synthesis of (-)-lasiol. Lasiol is a monoterpene alcohol that functions as a mandibular gland secretion and pheromone in the male ant, Lasius meridionalis. The synthesis, developed by Mullins and colleagues, establishes the absolute and relative stereochemistry of the natural product.

Retrosynthetic Analysis

The retrosynthetic strategy for (-)-lasiol hinges on the use of (R)-ethyl 3-hydroxypentanoate to establish one of the key stereocenters. The synthesis plan involves the creation of a key intermediate through a series of transformations including protection, reduction, and olefination, followed by the introduction of the remaining carbon atoms and final deprotection.

Experimental Protocol: Synthesis of (-)-Lasiol from (R)-Ethyl 3-Hydroxypentanoate

The following is a condensed experimental protocol based on the synthetic route to (-)-lasiol.

Step 1: Protection of the Hydroxyl Group (R)-Ethyl 3-hydroxypentanoate is protected as its tert-butyldimethylsilyl (TBS) ether.

-

Reagents: tert-Butyldimethylsilyl chloride (TBSCl), imidazole (B134444), dichloromethane (B109758) (DCM).

-

Procedure: To a solution of (R)-ethyl 3-hydroxypentanoate and imidazole in DCM at 0 °C, TBSCl is added. The reaction is stirred until completion, followed by aqueous workup and purification.

Step 2: Reduction of the Ester The TBS-protected ester is reduced to the corresponding primary alcohol.

-

Reagents: Lithium aluminum hydride (LiAlH₄), diethyl ether or tetrahydrofuran (B95107) (THF).

-

Procedure: The ester is added dropwise to a suspension of LiAlH₄ in anhydrous ether at 0 °C. The reaction is carefully quenched with water and sodium hydroxide, followed by extraction and purification.

Step 3: Oxidation to the Aldehyde The primary alcohol is oxidized to the aldehyde.

-

Reagents: Dess-Martin periodinane (DMP) or pyridinium (B92312) chlorochromate (PCC), DCM.

-

Procedure: The alcohol is treated with the oxidizing agent in DCM. The reaction is monitored by TLC and worked up upon completion.

Step 4: Wittig Olefination The aldehyde is reacted with a Wittig reagent to install the isobutenyl group.

-

Reagents: Isopropyltriphenylphosphonium iodide, n-butyllithium (n-BuLi), THF.

-

Procedure: The phosphonium (B103445) salt is deprotonated with n-BuLi to form the ylide, to which the aldehyde is added at low temperature.

Step 5: Deprotection The TBS protecting group is removed to yield (-)-lasiol.

-

Reagents: Tetra-n-butylammonium fluoride (B91410) (TBAF), THF.

-

Procedure: The silyl (B83357) ether is treated with TBAF in THF until deprotection is complete, followed by purification.

Quantitative Data for the Synthesis of (-)-Lasiol:

| Step | Intermediate/Product | Yield (%) | Spectroscopic Data Highlights |

| 1 | (R)-ethyl 3-(tert-butyldimethylsilyloxy)pentanoate | ~95% | ¹H NMR: characteristic silyl protecting group signals. |

| 2 | (R)-3-(tert-butyldimethylsilyloxy)pentan-1-ol | ~90% | IR: disappearance of ester C=O, appearance of alcohol O-H. |

| 3 | (R)-3-(tert-butyldimethylsilyloxy)pentanal | ~85% | ¹H NMR: appearance of aldehydic proton signal (~9.8 ppm). |

| 4 | (2S,3R)-1-(tert-butyldimethylsilyloxy)-2,3-dimethyl-5-heptene | ~70% | ¹H NMR: signals corresponding to the newly formed double bond. |

| 5 | (-)-Lasiol | ~90% | ¹H NMR and ¹³C NMR consistent with reported values for the natural product. Specific rotation: [α]D < 0. |

The logical flow of the synthesis of (-)-lasiol is depicted in the following diagram.

Caption: Synthetic pathway to (-)-lasiol from (R)-ethyl 3-hydroxypentanoate.

Biological Role and Signaling Pathway of Lasiol

Lasiol functions as a sex pheromone in the ant Lasius meridionalis. Pheromones are chemical signals that trigger a natural, innate response in another member of the same species. In the case of lasiol, it is released by the female to attract males for mating.

The signaling pathway for pheromones like lasiol generally involves the following steps:

-

Detection: Male ants detect the airborne lasiol molecules via specialized olfactory receptor neurons located in their antennae.

-

Receptor Binding: The pheromone molecule binds to a specific G protein-coupled receptor (GPCR) on the surface of the olfactory neuron.

-

Signal Transduction: This binding event activates the G protein, which in turn initiates an intracellular signaling cascade. This often involves the production of second messengers, such as cyclic AMP (cAMP) or inositol (B14025) trisphosphate (IP₃).

-

Cellular Response: The increase in second messengers leads to the opening of ion channels in the neuron's membrane, causing depolarization and the generation of an action potential.

-

Behavioral Response: This nerve impulse is transmitted to the antennal lobe of the ant's brain and then to higher brain centers, ultimately triggering a behavioral response, such as oriented movement towards the source of the pheromone.

A simplified representation of this signaling pathway is shown below.

References

An In-Depth Technical Guide on the Ring-Chain Tautomerism of β-Hydroxy Esters: The Case of Ethyl 3-Hydroxypentanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the tautomeric possibilities of β-hydroxy esters, with a specific focus on ethyl 3-hydroxypentanoate. Contrary to initial considerations of keto-enol tautomerism, this document clarifies that the predominant and chemically significant equilibrium for this class of molecules is ring-chain tautomerism. This guide delves into the structural and thermodynamic factors governing the equilibrium between the open-chain β-hydroxy ester and its cyclic counterpart, the β-lactone. Detailed experimental protocols for the characterization of this equilibrium, primarily utilizing Nuclear Magnetic Resonance (NMR) spectroscopy, are provided. Furthermore, quantitative data from relevant studies on analogous systems are presented to offer a comparative framework for researchers. This whitepaper aims to be a critical resource for scientists and professionals in drug development and chemical research by providing a foundational understanding of the isomeric possibilities of β-hydroxy esters, which can significantly influence their chemical reactivity, bioavailability, and metabolic stability.

Introduction: Revisiting Tautomerism in β-Hydroxy Esters

Tautomerism, the dynamic equilibrium between two or more interconvertible isomers, is a fundamental concept in organic chemistry with profound implications for molecular reactivity and biological activity. While keto-enol tautomerism is a widely studied phenomenon, particularly in β-dicarbonyl compounds, its applicability to β-hydroxy esters such as this compound is a common point of misconception.

Keto-enol tautomerism requires the presence of an α-hydrogen atom adjacent to a carbonyl group, which can migrate to the carbonyl oxygen to form an enol. In the case of this compound, the structure features a stable hydroxyl group at the β-position and an ester functional group. The absence of a keto group at the β-position and the electronic nature of the ester carbonyl make classical keto-enol tautomerism, as seen in β-keto esters, non-existent.

Instead, the relevant tautomeric equilibrium for β-hydroxy esters is ring-chain tautomerism . This process involves the intramolecular cyclization of the hydroxy ester to form a cyclic ester, known as a lactone. For this compound, this equilibrium lies between the open-chain form and the corresponding β-lactone, a four-membered ring.

Understanding this ring-chain equilibrium is crucial for researchers in drug development and medicinal chemistry, as the open-chain and cyclic forms of a molecule can exhibit vastly different physicochemical properties, including solubility, membrane permeability, and metabolic stability. The cyclic lactone may also present a different pharmacological profile or be susceptible to different metabolic pathways.

The Ring-Chain Tautomeric Equilibrium

The ring-chain tautomerism of this compound involves the intramolecular transesterification of the hydroxyl group with the ester carbonyl, leading to the formation of a β-lactone (4-ethyloxetan-2-one) and ethanol. This equilibrium is dynamic and influenced by several factors.

Caption: Ring-chain tautomerism of this compound.

Factors Influencing the Equilibrium

The position of the ring-chain equilibrium is dictated by thermodynamic and kinetic factors, including:

-

Ring Strain: Four-membered β-lactones are characterized by significant ring strain, which generally disfavors their formation compared to the more stable open-chain form. This is in contrast to the formation of five-membered (γ-) and six-membered (δ-) lactones from the corresponding hydroxy acids, which are often thermodynamically favored.[1][2]

-

Solvent Effects: The polarity of the solvent can influence the equilibrium. Polar solvents may stabilize the more polar open-chain form through hydrogen bonding and dipole-dipole interactions, shifting the equilibrium away from the less polar lactone.[3]

-

Temperature: The effect of temperature on the equilibrium constant is governed by the enthalpy of the reaction. The direction of the shift with temperature can be predicted by Le Châtelier's principle.[4]

-

Concentration: At high concentrations, intermolecular reactions, such as polymerization, may compete with the intramolecular cyclization.[1] Lactonization is favored at lower concentrations.[1]

-

Catalysis: The rate of interconversion can be significantly increased by acid or base catalysis. Acids protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic, while bases deprotonate the hydroxyl group, making it a better nucleophile.

Quantitative Analysis of the Equilibrium

| Hydroxy Acid/Ester | Ring Size | Solvent | Keq ([lactone]/[hydroxy acid/ester]) | ΔG° (kcal/mol) | Reference |

| 4-Hydroxybutanoic acid | 5 (γ) | Water | 190 | -3.1 | [1] |

| 5-Hydroxypentanoic acid | 6 (δ) | Water | High (spontaneous lactonization) | Favorable | [1] |

| Gluconic Acid (to δ-lactone) | 6 (δ) | 0.1 M NaClO₄ | 0.29 | - | [5] |

| 2-Acyl/Aroyl-benzoic acids | 5 | Dioxan, Methanol, etc. | Varies with substituent | - | [6] |

Note: The equilibrium constants for γ- and δ-lactone formation are generally much larger than what would be expected for β-lactone formation due to the high ring strain of the four-membered ring. The equilibrium for β-lactone formation is expected to strongly favor the open-chain form.

Experimental Protocols for Studying Ring-Chain Tautomerism

The primary experimental technique for the qualitative and quantitative analysis of ring-chain tautomerism is Nuclear Magnetic Resonance (NMR) spectroscopy.

NMR Spectroscopy

Principle: ¹H and ¹³C NMR spectroscopy can be used to identify and quantify the different tautomers in a solution at equilibrium. The open-chain and cyclic forms will have distinct sets of signals in the NMR spectrum. The relative concentrations of the two forms can be determined by integrating the signals corresponding to unique protons or carbons in each tautomer.

Detailed Protocol:

-

Sample Preparation:

-

Prepare a solution of the β-hydroxy ester (e.g., this compound) of a known concentration in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O). The choice of solvent is critical as it can influence the position of the equilibrium.

-

Add an internal standard with a known concentration (e.g., tetramethylsilane (B1202638) - TMS, or another inert compound with a distinct NMR signal) to the NMR tube for accurate quantification.

-

-

NMR Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra of the sample at a constant, known temperature. Temperature control is crucial as the equilibrium can be temperature-dependent.

-

Ensure a sufficient number of scans are acquired to obtain a good signal-to-noise ratio, which is important for accurate integration.

-

Use a long relaxation delay (D1) in the ¹H NMR experiment to ensure complete relaxation of all protons, which is essential for accurate integration.

-

-

Data Analysis:

-

Identify the characteristic signals for both the open-chain β-hydroxy ester and the cyclic β-lactone. For this compound, one could monitor the chemical shifts of the protons on the carbon bearing the hydroxyl group and the protons of the ethoxy group in the open-chain form, and compare them to the signals of the protons in the lactone ring.

-

Integrate the area of a well-resolved, non-overlapping signal for each tautomer.

-

Calculate the mole fraction of each tautomer from the integral values.

-

The equilibrium constant (Keq) can be calculated using the following equation: Keq = [β-Lactone] / [β-Hydroxy Ester]

-

-

Variable Temperature Studies:

-

To determine the thermodynamic parameters (ΔH° and ΔS°) of the equilibrium, repeat the NMR analysis at several different temperatures.

-

Plot ln(Keq) versus 1/T (van 't Hoff plot). The slope of the line is equal to -ΔH°/R and the y-intercept is equal to ΔS°/R, where R is the gas constant.

-

Caption: Experimental workflow for NMR analysis of ring-chain tautomerism.

Other Spectroscopic Techniques

-

Infrared (IR) Spectroscopy: The open-chain ester will show a characteristic C=O stretching frequency around 1735 cm⁻¹, while the strained β-lactone will exhibit a higher frequency C=O stretch (around 1820-1850 cm⁻¹). The presence of a broad O-H stretch in the open-chain form will also be a key distinguishing feature.

-

UV-Vis Spectroscopy: While the ester carbonyl itself is a weak chromophore, changes in conjugation or the molecular environment upon cyclization could potentially lead to shifts in the UV-Vis absorption spectrum, although this is less common for simple aliphatic esters.

Implications for Drug Development and Research

The existence of a ring-chain tautomeric equilibrium can have significant consequences in a pharmaceutical and research context:

-

Pharmacokinetics: The two tautomers may have different lipophilicity, solubility, and plasma protein binding, affecting their absorption, distribution, metabolism, and excretion (ADME) profiles.

-

Pharmacodynamics: One tautomer may have a higher affinity for a biological target than the other, meaning the position of the equilibrium can directly impact the drug's potency.

-

Chemical Stability: Lactones, particularly strained β-lactones, can be more susceptible to hydrolysis than their open-chain ester counterparts. This can affect the shelf-life of a drug product and its stability in biological fluids.

-

Prodrug Design: The interconversion between a hydroxy ester and a lactone can be exploited in prodrug design, where a more stable or permeable form is administered and then converts to the active form in vivo.

Conclusion

This technical guide has clarified that the relevant tautomerism for β-hydroxy esters like this compound is ring-chain tautomerism, not keto-enol tautomerism. The equilibrium between the open-chain hydroxy ester and the cyclic β-lactone is a critical consideration for researchers in chemistry and drug development. While the equilibrium for β-lactone formation generally favors the open-chain form due to ring strain, the presence of even a small amount of the cyclic tautomer can have significant implications for the molecule's properties and reactivity. The experimental protocols outlined, particularly the use of NMR spectroscopy, provide a robust framework for the quantitative characterization of this important chemical equilibrium. A thorough understanding of ring-chain tautomerism is essential for the rational design and development of new chemical entities and pharmaceutical agents.

References

- 1. Chemical Reactivity [www2.chemistry.msu.edu]

- 2. Lactone - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. osti.gov [osti.gov]

- 6. Ring–chain tautomerism. Part I. 2-Acyl- and 2-aroyl-benzoic acids - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

Commercial Availability and Technical Guide for Chiral Ethyl 3-Hydroxypentanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of chiral ethyl 3-hydroxypentanoate, a valuable building block in the synthesis of complex molecules and active pharmaceutical ingredients. This document details available suppliers, product specifications, and key experimental protocols for its synthesis and analysis.

Commercial Availability and Suppliers

Chiral this compound, in both its (R)- and (S)-enantiomeric forms, is available from a variety of chemical suppliers. The table below summarizes the offerings from several key vendors, providing a comparative overview of purity, enantiomeric excess, and other relevant specifications. Researchers are advised to consult the suppliers' websites for the most current information and to request certificates of analysis for lot-specific data.

| Supplier | Enantiomer | CAS Number | Purity | Enantiomeric Excess (ee) | Available Quantities |

| AChemBlock | (S) | 73143-67-6 | 95% | Not specified | 250 mg, 5 g[1] |

| ChemicalBook | (R) | 73143-60-9 | 99% | Not specified | Inquire |

| Sigma-Aldrich | Racemic | 54074-85-0 | 97% | Not applicable | 250 mg - 25 g[2] |

| Chirial Biomaterial Co., Ltd. | (S) | Not specified | Not specified | Not specified | Inquire |

Physicochemical Properties

| Property | Value |

| Molecular Formula | C7H14O3[1][2][3][4] |

| Molecular Weight | 146.18 g/mol [3][4] |

| Boiling Point | 92-93 °C at 15 Torr[3] |

| Density | 0.990 g/cm³ at 25 °C[3] |

Experimental Protocols

The synthesis of enantiomerically pure this compound can be achieved through two primary strategies: the asymmetric reduction of the corresponding ketone, ethyl 3-oxopentanoate, or the resolution of a racemic mixture of this compound.

Asymmetric Reduction of Ethyl 3-Oxopentanoate

The asymmetric reduction of β-keto esters is a common and effective method for producing chiral β-hydroxy esters. This can be accomplished using biocatalysts, such as baker's yeast, or chemocatalysts.

Methodology: Biocatalytic Reduction using Saccharomyces cerevisiae (Baker's Yeast)

This protocol is adapted from established procedures for the yeast-mediated reduction of β-keto esters.

Materials:

-

Ethyl 3-oxopentanoate

-

Saccharomyces cerevisiae (Baker's yeast)

-

Diatomaceous earth (Celite®)

-

Ethyl acetate (B1210297)

-

Anhydrous magnesium sulfate

-

Water (deionized)

Procedure:

-

In a fermentation vessel, prepare a solution of sucrose in warm water.

-

Add baker's yeast to the sucrose solution and stir until a homogeneous suspension is formed.

-

To the fermenting yeast suspension, add ethyl 3-oxopentanoate.

-

Allow the reaction to proceed at room temperature with gentle agitation for 24-48 hours. The progress of the reduction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, add diatomaceous earth to the reaction mixture to aid in the filtration of the yeast cells.

-

Filter the mixture through a pad of diatomaceous earth, washing the filter cake with water.

-

Saturate the aqueous filtrate with sodium chloride and extract with ethyl acetate (3 x volumes).

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by silica (B1680970) gel column chromatography or distillation to yield the desired chiral this compound. The stereoselectivity of the reduction typically favors the (S)-enantiomer.

Enzymatic Resolution of Racemic this compound

Kinetic resolution using enzymes, such as lipases, is a powerful technique for separating enantiomers. The enzyme will selectively acylate or hydrolyze one enantiomer, allowing for the separation of the unreacted enantiomer and the modified one.

Methodology: Lipase-Catalyzed Transesterification

This protocol describes a typical enzymatic resolution via transesterification.

Materials:

-

Racemic this compound

-

Immobilized lipase (B570770) (e.g., Novozym® 435)

-

Acyl donor (e.g., vinyl acetate)

-

Anhydrous organic solvent (e.g., toluene (B28343) or hexane)

-

Molecular sieves

Procedure:

-

To a flask containing the racemic this compound dissolved in an anhydrous organic solvent, add the immobilized lipase and molecular sieves.

-

Add the acyl donor (e.g., vinyl acetate) to the mixture.

-

Incubate the reaction at a controlled temperature (e.g., 30-40 °C) with gentle shaking.

-

Monitor the reaction progress by chiral HPLC or GC to determine the enantiomeric excess of the remaining alcohol and the formed ester.

-

The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the unreacted alcohol and the acylated product.

-

Filter off the immobilized enzyme.

-

The solvent is removed under reduced pressure.

-

The resulting mixture of the unreacted alcohol and the acylated product can be separated by column chromatography.

Analysis of Enantiomeric Purity

The determination of the enantiomeric excess (ee) of chiral this compound is crucial for quality control. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this analysis.

Methodology: Chiral HPLC

Instrumentation:

-

HPLC system with a UV detector

-

Chiral stationary phase (CSP) column (e.g., a polysaccharide-based column such as Chiralcel® OD-H or Chiralpak® AD-H)

Procedure:

-

Mobile Phase Preparation: A typical mobile phase for the separation of such chiral compounds is a mixture of n-hexane and isopropanol. The exact ratio will need to be optimized for the specific column and compound to achieve baseline separation of the enantiomers.

-

Sample Preparation: Prepare a dilute solution of the this compound sample in the mobile phase.

-

Chromatographic Conditions:

-

Column: Chiralcel® OD-H (or equivalent)

-

Mobile Phase: e.g., Hexane:Isopropanol (90:10 v/v)

-

Flow Rate: e.g., 1.0 mL/min

-

Detection: UV at 210 nm

-

Injection Volume: e.g., 10 µL

-

-

Analysis: Inject the sample onto the HPLC system. The two enantiomers will have different retention times. The enantiomeric excess can be calculated from the peak areas of the two enantiomers using the following formula:

-

ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 (where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively).

-

Visualizations

Experimental Workflow: Asymmetric Reduction

Caption: Workflow for the asymmetric reduction of ethyl 3-oxopentanoate.

Logical Relationship: Synthesis and Analysis

Caption: Relationship between synthesis routes and analytical validation.

References

An In-depth Technical Guide to the Safe Handling of Ethyl 3-Hydroxypentanoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for ethyl 3-hydroxypentanoate (CAS No. 54074-85-0). The following sections detail physical and chemical properties, hazard identification, handling and storage procedures, emergency protocols, and waste disposal guidelines. The information herein is compiled from publicly available data and safety data sheets of analogous compounds. It is imperative to conduct a thorough risk assessment before handling this chemical.

Chemical and Physical Properties

Proper handling of any chemical substance begins with a clear understanding of its physical and chemical properties. The following table summarizes the known and estimated properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₄O₃ | |

| Molecular Weight | 146.18 g/mol | |

| CAS Number | 54074-85-0 | |

| Appearance | Liquid | |

| Boiling Point | 223.04 °C (estimated) | |

| Flash Point | 88.20 °C (191.00 °F) (estimated) | |

| Vapor Pressure | 0.020 mmHg @ 25 °C (estimated) | |

| Water Solubility | 52,980 mg/L @ 25 °C (estimated) | |

| logP (o/w) | 0.607 (estimated) |

Hazard Identification and GHS Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Irritation | Category 2 | H315: Causes skin irritation |

| Specific target organ toxicity — single exposure | Category 3 (Respiratory system) | H335: May cause respiratory irritation |

Signal Word: Warning

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapours/spray.

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves.

-

P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P304 + P340 + P312: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor if you feel unwell.

Methodological & Application

Application Notes and Protocols for the Asymmetric Synthesis of Ethyl 3-Hydroxypentanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Optically active ethyl 3-hydroxypentanoate is a valuable chiral building block in the synthesis of various pharmaceuticals and biologically active compounds. Its stereocenter at the C3 position makes enantioselective synthesis a critical aspect of its production. This document provides detailed application notes and protocols for the asymmetric synthesis of this compound, focusing on both biocatalytic and chemocatalytic methodologies. The protocols are designed to be readily applicable in a research and development setting.

Methods Overview

Two primary approaches for the asymmetric synthesis of this compound from ethyl 3-oxopentanoate (B1256331) are presented:

-

Biocatalytic Reduction using Saccharomyces cerevisiae (Baker's Yeast): A whole-cell biotransformation that utilizes the enzymatic machinery of baker's yeast to achieve enantioselective reduction. This method is lauded for its operational simplicity and environmental friendliness.

-

Asymmetric Hydrogenation using a Ru-BINAP Catalyst: A chemocatalytic method employing a chiral ruthenium-diphosphine complex, which offers high enantioselectivity and catalytic efficiency.

Biocatalytic Reduction of Ethyl 3-Oxopentanoate

This protocol details the use of Saccharomyces cerevisiae for the enantioselective reduction of ethyl 3-oxopentanoate to predominantly the (S)-enantiomer.

Experimental Protocol: Baker's Yeast Reduction

Materials:

-

Ethyl 3-oxopentanoate

-

Saccharomyces cerevisiae (active dry baker's yeast)

-

Diatomaceous earth (Celite®)

-

Ethyl acetate (B1210297)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Deionized water

-

Standard laboratory glassware

-

Magnetic stirrer and stir bar

-

Rotary evaporator

Procedure:

-

Yeast Suspension Preparation: In a suitably sized flask, dissolve 15 g of sucrose in 100 mL of warm (approx. 40 °C) tap water. To this solution, add 10 g of active dry baker's yeast.

-

Activation: Stir the yeast suspension at room temperature for 30-60 minutes to activate the yeast.

-

Substrate Addition: Add 1.0 g of ethyl 3-oxopentanoate to the activated yeast suspension.

-

Reaction: Stir the reaction mixture vigorously at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up:

-

After the reaction is complete, add 10 g of diatomaceous earth to the mixture and stir for 10 minutes.

-

Filter the mixture through a pad of diatomaceous earth in a Büchner funnel to remove the yeast cells. Wash the filter cake with 50 mL of deionized water.

-

Transfer the filtrate to a separatory funnel and saturate the aqueous layer with sodium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

-

Purification: The crude product can be purified by silica (B1680970) gel column chromatography using a mixture of hexane (B92381) and ethyl acetate as the eluent.

Data Presentation: Biocatalytic Reduction

| Catalyst | Substrate Concentration | Reaction Time (h) | Yield (%) | Enantiomeric Excess (e.e., %) | Configuration |

| S. cerevisiae | 10 g/L | 48 | 70-85 | >95 | (S) |

Asymmetric Hydrogenation of Ethyl 3-Oxopentanoate

This protocol describes the asymmetric hydrogenation of ethyl 3-oxopentanoate using a chiral Ru(II)-BINAP catalyst to yield ethyl (R)-3-hydroxypentanoate.

Experimental Protocol: Ru-BINAP Catalyzed Hydrogenation

Materials:

-

Ethyl 3-oxopentanoate

-

[RuCl₂(BINAP)]₂·NEt₃ (or a similar Ru-BINAP precursor)

-

Methanol (B129727) (anhydrous)

-

Hydrogen gas (high purity)

-

Autoclave or high-pressure hydrogenation reactor

-

Inert atmosphere glovebox or Schlenk line

-

Standard laboratory glassware

-

Rotary evaporator

Procedure:

-

Catalyst Preparation (in situ): This step should be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).

-

In a reaction vessel suitable for the autoclave, place the Ru-BINAP catalyst precursor. The catalyst loading is typically in the range of 0.01 to 1 mol%.

-

-

Reaction Setup:

-

Add anhydrous methanol to the reaction vessel to dissolve the catalyst.

-

Add ethyl 3-oxopentanoate to the solution.

-

-

Hydrogenation:

-

Seal the reaction vessel and connect it to the autoclave.

-

Purge the autoclave with hydrogen gas several times to remove any residual air.

-

Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 10-100 atm).

-

Stir the reaction mixture at the desired temperature (e.g., 25-80 °C) for the specified time (typically 12-48 hours). The reaction progress can be monitored by GC.

-

-

Work-up:

-

After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.

-

Open the autoclave and remove the reaction vessel.

-

Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the methanol.

-

-

Purification: The resulting crude product can be purified by silica gel column chromatography (hexane/ethyl acetate eluent system) to afford pure this compound.

Data Presentation: Asymmetric Hydrogenation

| Catalyst | Catalyst Loading (mol%) | H₂ Pressure (atm) | Temperature (°C) | Reaction Time (h) | Yield (%) | Enantiomeric Excess (e.e., %) | Configuration |

| Ru-(R)-BINAP | 0.1 | 50 | 50 | 24 | >95 | >98 | (R) |

| Ru-(S)-BINAP | 0.1 | 50 | 50 | 24 | >95 | >98 | (S) |

Determination of Enantiomeric Excess

The enantiomeric excess of the synthesized this compound can be determined by chiral High-Performance Liquid Chromatography (HPLC).

Protocol: Chiral HPLC Analysis

-

Column: Chiralcel OD-H or a similar chiral stationary phase.

-

Mobile Phase: A mixture of n-hexane and isopropanol (B130326) (e.g., 95:5 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm.

-

Column Temperature: 25 °C.

The enantiomers will exhibit different retention times, allowing for their separation and quantification to determine the enantiomeric excess.

Visualizations

Experimental Workflow: Biocatalytic Reduction

Caption: Workflow for the biocatalytic reduction of ethyl 3-oxopentanoate.

Signaling Pathway: Asymmetric Hydrogenation Mechanism

Caption: Mechanism of Ru-BINAP catalyzed asymmetric hydrogenation.

Logical Relationship: Method Selection

Caption: Decision tree for selecting the synthesis method based on the desired enantiomer.

Application Notes and Protocols for the Biocatalytic Reduction of Ethyl 3-Oxopentanoate to Ethyl 3-Hydroxypentanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enantioselective reduction of β-keto esters to their corresponding chiral β-hydroxy esters is a critical transformation in the synthesis of valuable chiral building blocks for the pharmaceutical and fine chemical industries. Ethyl 3-hydroxypentanoate, in its enantiomerically pure (R)- and (S)-forms, is a versatile synthon for various bioactive molecules. Biocatalysis, utilizing whole microbial cells or isolated enzymes, offers a green and highly selective alternative to traditional chemical methods, which often require harsh reaction conditions and expensive chiral catalysts.[1][2] This document provides detailed application notes and protocols for the biocatalytic reduction of ethyl 3-oxopentanoate (B1256331) using whole-cell biocatalysts, specifically Saccharomyces cerevisiae (baker's yeast) and recombinant Escherichia coli expressing a ketoreductase (KRED).

Data Presentation

The following tables summarize typical quantitative data for the biocatalytic reduction of ethyl 3-oxopentanoate and analogous β-keto esters, providing a comparative overview of different biocatalyst systems and their performance.

Table 1: Performance of Whole-Cell Biocatalysts in the Reduction of β-Keto Esters

| Biocatalyst | Substrate | Co-substrate | Temp (°C) | Time (h) | Conversion (%) | Product Enantiomer | e.e. (%) | Reference |

| Saccharomyces cerevisiae | Ethyl 3-oxobutanoate | Glucose | 30 | 72 | 69 | (S) | 85 | [3] |

| Saccharomyces cerevisiae | Ethyl 4-chloro-3-oxobutanoate | Glucose | 30 | 24 | 92.6 | (S) | 95.4 | |

| Candida albicans (recombinant E. coli) | Ethyl 4-chloro-3-oxobutanoate | Glucose | 30 | - | >99 | (S) | >99 | [4] |

| Saccharomyces uvarum | Ethyl 4,4,4-trifluoroacetoacetate | - | - | - | 85 | (R) | 85.2 | |

| Genetically Engineered S. cerevisiae | Ethyl 3-oxobutanoate | Glucose | 30 | - | - | (S) | >98 | [5] |

Table 2: Performance of Isolated Ketoreductases (KREDs) with Cofactor Regeneration

| Enzyme System | Substrate | Cofactor Regeneration System | Temp (°C) | Time (h) | Conversion (%) | Product Enantiomer | e.e. (%) | Reference |

| Hansenula polymorpha KRED & Bacillus megaterium GDH (co-immobilized) | Ethyl 2-methylacetoacetate | Glucose/GDH | 37 | - | 100 | - | - | [6] |

| Chryseobacterium sp. ChKRED12 | Ethyl 3-oxo-3-(2-thienyl)propanoate | - | - | 12 | 100 | (S) | >99 | [7] |

| Candida tenuis XR & Candida boidinii FDH (in E. coli) | Ethyl 4-cyanobenzoylformate | Formate (B1220265)/FDH | - | - | 82 | (R) | 97.2 | [8] |

| Aromatoleum aromaticum PEDH (in E. coli) | Various β-keto esters | Isopropanol | 30 | - | High | (S) | High | [9] |

Experimental Protocols

Protocol 1: Whole-Cell Bioreduction using Saccharomyces cerevisiae (Baker's Yeast)

This protocol describes the use of commercially available baker's yeast for the asymmetric reduction of ethyl 3-oxopentanoate.

Materials:

-

Ethyl 3-oxopentanoate

-

Baker's yeast (Saccharomyces cerevisiae)

-

Sucrose (B13894) or Glucose

-

Tap water

-

Diatomaceous earth (Celite®)

-

Ethyl acetate (B1210297)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Phosphate (B84403) buffer (0.1 M, pH 7.0)

Equipment:

-

Erlenmeyer flask

-

Magnetic stirrer and stir bar

-

Incubator shaker

-

Centrifuge and centrifuge tubes

-

Büchner funnel and filter paper

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Yeast Pre-culture: In a 1 L Erlenmeyer flask, dissolve 50 g of sucrose (or glucose) in 500 mL of warm tap water (around 35-40°C). Add 20 g of dry baker's yeast and stir the mixture for 30-60 minutes at 30°C to activate the yeast.[3]

-

Biotransformation: Add 1 g of ethyl 3-oxopentanoate to the yeast suspension. Seal the flask with a cotton plug or a fermentation lock to allow CO₂ to escape.

-

Incubate the flask at 30°C with gentle shaking (e.g., 150 rpm) for 48-72 hours.

-

Work-up: After the reaction, add approximately 20 g of diatomaceous earth to the mixture and stir for 10 minutes.

-

Separate the yeast cells by vacuum filtration through a bed of diatomaceous earth in a Büchner funnel. Wash the cell cake with 100 mL of water.[3]

-

Alternatively, centrifuge the reaction mixture (e.g., 4000 x g for 15 minutes) and decant the supernatant.

-

Extraction: Transfer the filtrate (or supernatant) to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.

-

Purification: The crude product can be further purified by silica (B1680970) gel column chromatography.

Protocol 2: Whole-Cell Bioreduction using Recombinant E. coli with a Ketoreductase

This protocol outlines the use of an E. coli strain engineered to overexpress a ketoreductase (KRED) and a glucose dehydrogenase (GDH) for cofactor regeneration.

Materials:

-

E. coli BL21(DE3) cells harboring a plasmid for KRED and GDH expression

-

Luria-Bertani (LB) or Terrific Broth (TB) medium

-

Appropriate antibiotic (e.g., ampicillin (B1664943) or kanamycin)

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Ethyl 3-oxopentanoate

-

Glucose

-

Phosphate buffer (0.1 M, pH 7.0)

-

Ethyl acetate

-

Anhydrous sodium sulfate

Equipment:

-

Incubator shaker

-

Centrifuge and centrifuge tubes

-

Sonicator or French press (optional, for cell lysis)

-

Reaction vessel (e.g., baffled flask)

Procedure:

-

Cell Culture and Induction: Inoculate 5 mL of LB medium containing the appropriate antibiotic with a single colony of the recombinant E. coli. Grow overnight at 37°C with shaking.

-

Inoculate 500 mL of TB medium with the overnight culture and grow at 37°C until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to incubate at a lower temperature (e.g., 18-25°C) for 12-16 hours.

-

Cell Harvesting: Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).

-

Wash the cell pellet twice with 0.1 M phosphate buffer (pH 7.0) and resuspend in the same buffer to a desired cell concentration (e.g., 50 g/L wet cell weight).

-

Biotransformation: In a reaction vessel, combine the cell suspension with ethyl 3-oxopentanoate (e.g., 10-50 mM) and glucose (e.g., 1.2 equivalents to the substrate).

-

Incubate the reaction at 30°C with shaking. Monitor the reaction progress by taking samples at regular intervals.

-

Work-up and Extraction: Once the reaction is complete, centrifuge to remove the cells. Extract the supernatant with ethyl acetate, dry the organic phase, and evaporate the solvent as described in Protocol 1.

Protocol 3: Immobilization of Baker's Yeast in Calcium Alginate Beads

Immobilization allows for easy separation and reuse of the biocatalyst.[10][11]

Materials:

-

Baker's yeast

-

Sodium alginate

-

Calcium chloride (CaCl₂)

-

Distilled water

Procedure:

-

Yeast Suspension: Prepare a yeast suspension by mixing 10 g of baker's yeast with 50 mL of distilled water.

-

Alginate Mixture: In a separate beaker, dissolve 2 g of sodium alginate in 100 mL of warm distilled water with stirring. This may take some time.

-

Combine the yeast suspension with the sodium alginate solution and mix thoroughly.

-

Bead Formation: Prepare a 0.2 M calcium chloride solution (approx. 22.2 g in 1 L of water).

-

Using a syringe or a pipette, add the yeast-alginate mixture dropwise into the gently stirring calcium chloride solution from a height of about 10-15 cm.[10] Beads will form upon contact.

-

Curing: Allow the beads to harden in the calcium chloride solution for 20-30 minutes.[10]

-

Washing: Decant the calcium chloride solution and wash the immobilized yeast beads several times with distilled water. The beads are now ready for use in the biotransformation reaction.

Protocol 4: Product Analysis by Chiral Gas Chromatography (GC)

Method:

-

Sample Preparation: Dilute a small aliquot of the final product in a suitable solvent (e.g., ethyl acetate).

-

GC Conditions (Example):

-

Column: Chiral capillary column (e.g., β-cyclodextrin based).[12]

-

Carrier Gas: Helium or Hydrogen.

-

Injector Temperature: 250°C.

-

Detector (FID) Temperature: 250°C.

-

Oven Program: Start at a suitable temperature (e.g., 80°C), hold for 2 minutes, then ramp at a specific rate (e.g., 5°C/min) to a final temperature (e.g., 150°C).

-

-

Analysis: Inject the sample and integrate the peak areas of the (R)- and (S)-ethyl 3-hydroxypentanoate enantiomers.

-

Calculation of Enantiomeric Excess (e.e.):

-

e.e. (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

-

Mandatory Visualization

Caption: Experimental workflow for biocatalytic reduction.

Caption: Enzymatic reduction and cofactor regeneration.

References

- 1. researchgate.net [researchgate.net]

- 2. acgpubs.org [acgpubs.org]

- 3. ethz.ch [ethz.ch]

- 4. A novel reductase from Candida albicans for the production of ethyl (S)-4-chloro-3-hydroxybutanoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Highly stereoselective reagents for beta-keto ester reductions by genetic engineering of baker's yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Whole-cell bioreduction of aromatic α-keto esters using Candida tenuis xylose reductase and Candida boidinii formate dehydrogenase co-expressed in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum - PMC [pmc.ncbi.nlm.nih.gov]

- 10. SENTHIL PRABHU SIVASAMY: Immobilization of Yeast cells using Sodium alginate [senthilprabhu.blogspot.com]

- 11. Materials for Yeast Immobilization in Alcoholic Fermentation: Bridging Conventional Techniques and 3D Bioprinting - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Distribution and Organoleptic Impact of Ethyl 3-Hydroxybutanoate Enantiomers in Wine - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Baker's Yeast-Mediated Synthesis of (S)-ethyl 3-hydroxypentanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enantioselective reduction of β-keto esters to their corresponding chiral β-hydroxy esters is a critical transformation in the synthesis of a wide array of pharmaceuticals and fine chemicals. (S)-ethyl 3-hydroxypentanoate is a valuable chiral building block for various complex molecules. Baker's yeast (Saccharomyces cerevisiae) has long been utilized as a readily available, inexpensive, and environmentally benign biocatalyst for this transformation. The reduction is mediated by oxidoreductase enzymes within the yeast cells, which can exhibit high stereoselectivity, often favoring the (S)-enantiomer. This application note provides detailed protocols and comparative data for the synthesis of (S)-ethyl 3-hydroxypentanoate using baker's yeast, offering a practical guide for researchers in organic synthesis and drug development.

Biocatalytic Reduction Pathway

The enzymatic reduction of ethyl 3-oxopentanoate (B1256331) to (S)-ethyl 3-hydroxypentanoate in baker's yeast involves the transfer of a hydride ion from a cofactor, typically nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH), to the carbonyl group of the substrate. The stereochemical outcome of the reaction is determined by the specific oxidoreductase enzymes present in the yeast and the reaction conditions employed.

Caption: Biocatalytic reduction of ethyl 3-oxopentanoate within a baker's yeast cell.

Experimental Data

The following table summarizes typical results for the baker's yeast-mediated reduction of ethyl 3-oxopentanoate under different conditions. It is important to note that yields and enantiomeric excess can vary depending on the specific strain of baker's yeast, purity of reagents, and precise experimental setup.

| Method | Substrate Concentration | Reaction Time (h) | Yield (%) | Enantiomeric Excess (ee, %) of (S)-enantiomer | Reference |